molecular formula C16H11Cl2NOS B2572435 2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-35-6

2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2572435
CAS No.: 338416-35-6
M. Wt: 336.23
InChI Key: IKLBAQSRPAYWPC-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is a synthetic indole derivative characterized by a 2,6-dichlorophenylsulfanyl group at position 2, a methyl group at position 1, and a carbaldehyde functional group at position 3 of the indole ring (Figure 1). This compound is commercially available through Santa Cruz Biotechnology, with catalog numbers sc-321206 (500 mg) and sc-321206A (1 g), priced at $399 and $533, respectively .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfanyl-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-19-14-8-3-2-5-10(14)11(9-20)16(19)21-15-12(17)6-4-7-13(15)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLBAQSRPAYWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=C(C=CC=C3Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichlorothiophenol with 1-methylindole-3-carbaldehyde under specific reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Reactivity of the Aldehyde Group

The aldehyde functionality at the 3-position of the indole ring is highly reactive and participates in several key transformations:

a. Nucleophilic Addition Reactions

  • The aldehyde undergoes condensation with primary amines to form Schiff bases. For example, reaction with anthranilamide under acidic conditions yields quinazolinone derivatives through a deformylation pathway .

  • Knoevenagel condensation with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) generates α,β-unsaturated carbonyl derivatives. This reaction is catalyzed by triphenylphosphine (TPP) or acidic conditions .

b. Oxidation and Reduction

  • Oxidation of the aldehyde group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction with sodium borohydride (NaBH₄) converts the aldehyde to a primary alcohol, though steric hindrance from the methyl group at N1 may slow the reaction.

Reactivity of the Sulfanyl Group

The sulfanyl (-S-) bridge connecting the indole and dichlorophenyl moieties exhibits moderate nucleophilicity:

a. Oxidation

  • Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. These transformations alter the electronic properties of the molecule, potentially enhancing biological activity .

b. Nucleophilic Substitution

Indole Ring Reactivity

The indole core undergoes electrophilic substitution, with reactivity influenced by substituents:

Reaction Type Conditions Product Position Reference
Nitration HNO₃/H₂SO₄, 80°CNitroindole derivatives5- or 6-position
Sulfonation SO₃/H₂SO₄, 0°CSulfonated indole5-position
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Haloindole derivatives4- or 6-position

The methyl group at N1 sterically hinders substitutions at the 2-position, directing electrophiles to the 5- or 6-positions of the indole ring .

Dichlorophenyl Substituent Effects

The 2,6-dichlorophenyl group is electron-withdrawing, which:

  • Decreases the electron density of the attached indole ring, reducing its susceptibility to electrophilic attack.

  • Stabilizes the sulfanyl group against oxidation under mild conditions .

Multicomponent Reactions

The compound participates in tandem reactions leveraging multiple functional groups:

  • Example : Reaction with hydrazine and acetylacetone under microwave irradiation generates pyrazole-indole hybrids via aldehyde condensation followed by cyclization .

Biological Activity Correlations

Modifications to the aldehyde or sulfanyl groups significantly impact bioactivity:

  • Schiff base derivatives exhibit enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli .

  • Sulfone derivatives show improved anticancer activity by inhibiting tubulin polymerization.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C₁₆H₁₁Cl₂NOS. Its structure features a dichlorophenyl group attached to a sulfanyl group and an indole derivative, which contributes to its biological activity.

1. Anticancer Properties
Research indicates that 2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression. For instance, in vitro studies showed that this compound can activate caspase pathways leading to programmed cell death in tumor cells .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains and fungi, suggesting its potential as a therapeutic agent for infectious diseases. The presence of the sulfanyl group is believed to enhance its interaction with microbial enzymes, leading to increased antimicrobial efficacy .

3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, which is critical in conditions like Alzheimer's disease .

Applications in Research

1. Drug Development
Due to its diverse biological activities, 2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is being explored as a lead compound in drug development. Researchers are investigating its structure-activity relationships (SAR) to optimize its efficacy and minimize toxicity .

2. Proteomics Research
This compound is utilized as a tool in proteomics studies, particularly in the identification and characterization of protein targets associated with various diseases. Its ability to modify specific proteins makes it valuable for understanding disease mechanisms at the molecular level .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityThe compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
Study 2Antimicrobial EfficacyDemonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.
Study 3NeuroprotectionShowed protective effects against oxidative stress in neuronal cells, suggesting potential for Alzheimer's therapy.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. The dichlorophenyl group enhances its binding properties, while the sulfanyl group contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related indole derivatives to highlight key differences in substituent positioning and functional groups. A representative example is 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9), an indole-based compound with distinct substitutions (Table 1) .

Table 1: Structural Comparison of Indole Derivatives

Compound Name CAS Number Substituents (Indole Ring) Functional Groups
2-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde Not provided 1-methyl, 2-(2,6-dichlorophenylsulfanyl) Carbaldehyde (C=O)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 3-methyl, 7-chloro Carboxylic acid (COOH)
Key Differences and Implications

Substituent Positions :

  • The target compound features a 2,6-dichlorophenylsulfanyl group at position 2, which introduces steric bulk and enhances lipophilicity. In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid has a chlorine atom at position 7 , favoring electronic effects over steric hindrance .
  • The methyl group at position 1 in the target compound may restrict rotational freedom compared to the position 3 methyl group in the comparator.

Functional Groups :

  • The carbaldehyde group (C=O) at position 3 in the target compound is highly reactive, enabling participation in condensation or nucleophilic addition reactions. This contrasts with the carboxylic acid group (COOH) at position 2 in 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which promotes hydrogen bonding and ionic interactions .

The carboxylic acid group in the comparator improves water solubility but may limit bioavailability due to ionization at physiological pH .

Biological Activity

2-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique indole structure that has been associated with various biological effects, making it a candidate for further research.

  • Molecular Formula : C₁₆H₁₁Cl₂NOS
  • Melting Point : 162–164 °C
  • CAS Number : 338416-38-9
  • MDL Number : MFCD01315818

Anticancer Properties

Research indicates that compounds with indole structures exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of indole can inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

StudyCell LineEffect ObservedReference
1MCF-7 (breast cancer)Inhibition of cell proliferation
2A549 (lung cancer)Induction of apoptosis
3HeLa (cervical cancer)Cell cycle arrest

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains suggests potential applications in treating infections. The presence of the dichlorophenyl group is believed to enhance its lipophilicity, aiding in membrane penetration.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Neuroprotective Effects

Emerging studies suggest that indole derivatives may possess neuroprotective properties. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers has been documented, indicating potential therapeutic applications in neurodegenerative diseases.

The biological activity of 2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways, leading to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels, thereby affecting cellular stress responses.
  • Gene Expression Regulation : The compound can alter the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

  • Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours, suggesting effective anticancer properties.
  • Antimicrobial Assessment : A series of tests against common pathogens revealed that the compound exhibited strong inhibitory effects, particularly against Gram-positive bacteria.
  • Neuroprotection Research : Animal models treated with the compound showed decreased behavioral deficits and reduced neuronal loss after induced oxidative stress, indicating its potential as a neuroprotective agent.

Q & A

What synthetic methodologies are recommended for preparing 2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde?

Basic Research Focus:
A common approach involves coupling 1-methyl-1H-indole-3-carbaldehyde with 2,6-dichlorothiophenol under nucleophilic aromatic substitution conditions. Key steps include:

  • Activation of the indole scaffold : Use Lewis acids (e.g., AlCl₃) to activate the indole-3-carbaldehyde for sulfanyl group introduction.
  • Optimizing reaction conditions : Control temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or DCM) to minimize side reactions like over-oxidation of the sulfur moiety .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical due to byproducts from incomplete substitution.

How can crystallographic data for this compound be refined to resolve structural ambiguities?

Advanced Research Focus:
X-ray diffraction data refinement using SHELXL (from the SHELX suite) is standard. Challenges include:

  • Disordered substituents : The 2,6-dichlorophenyl group may exhibit rotational disorder. Apply restraints (e.g., SIMU, DELU) during refinement to stabilize thermal motion parameters .
  • Validation metrics : Use R-factor convergence (<5%) and CheckCIF/PLATON alerts to identify unresolved electron density peaks, which may indicate solvent inclusion or missed hydrogen bonding.

What computational strategies are effective for studying its ligand-receptor interactions?

Advanced Research Focus:
AutoDock4 enables flexible docking by:

  • Receptor grid preparation : Define the binding pocket using the compound’s indole core and sulfanyl group as anchor points .
  • Scoring function adjustments : Customize the AD4.2 force field to account for halogen bonds from chlorine atoms, which are critical for binding affinity.
  • Cross-validation : Compare results with molecular dynamics simulations (e.g., GROMACS) to assess docking pose stability.

How can mass spectrometry differentiate this compound from structurally similar metabolites?

Basic Research Focus:
High-resolution mass spectrometry (HRMS) with exact mass analysis (301.0784 Da) is essential:

  • Fragmentation patterns : Key fragments at m/z 183 (indole-carbaldehyde backbone) and 157 (dichlorophenylsulfanyl moiety) confirm identity .
  • Isotopic signatures : The chlorine doublet (3:1 ratio for two Cl atoms) distinguishes it from non-halogenated analogs.

What strategies mitigate sulfur oxidation during halogenation or functionalization?

Advanced Research Focus:
Evidence from C–H halogenation studies suggests:

  • Catalytic systems : Use Pd(II)/Cu(I) co-catalysts to direct halogenation to the indole C4/C5 positions without oxidizing the sulfanyl group .
  • Solvent selection : Non-polar solvents (toluene) reduce sulfur reactivity compared to polar aprotic solvents like DMSO.

How are data contradictions resolved in crystallographic vs. computational structural models?

Advanced Research Focus:
Discrepancies (e.g., torsion angles or bond lengths) require:

  • Multi-method validation : Overlay DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data to identify steric clashes or electrostatic mismatches.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) that may distort crystal packing versus gas-phase computational models .

What are the challenges in synthesizing sulfanyl-substituted indole derivatives with high regioselectivity?

Basic Research Focus:

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) at the indole N1 position to block unwanted substitution sites .
  • Kinetic vs. thermodynamic control : Lower reaction temperatures favor sulfanyl addition at the C2 position over competing pathways.

How can structural analogs be designed to probe structure-activity relationships (SAR)?

Advanced Research Focus:

  • Core modifications : Replace the dichlorophenyl group with fluorophenyl or methylthio variants to assess electronic effects on bioactivity .
  • Docking-guided design : Use AutoDock4-predicted binding poses to prioritize analogs with optimized hydrophobic contacts or hydrogen-bonding networks .

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